![molecular formula C13H13N3OS2 B5778106 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)

1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

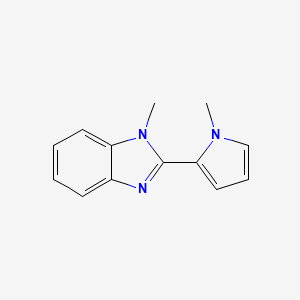

“1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline” is a complex organic compound. It contains a 5-methyl-1,3,4-thiadiazol-2-yl group, which is a type of heterocyclic compound . This group is known to exhibit a wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, the synthesis of related compounds involves the initial creation of a reagent like 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, followed by alkylation of a compound like 7-mercapto-4-methylcoumarin .Molecular Structure Analysis

The molecular structure of “1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline” would be complex due to the presence of multiple functional groups. The 1,3,4-thiadiazole ring is a five-membered heterocyclic compound with three heteroatoms . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving “1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline” would depend on the specific conditions and reagents used. The 1,3,4-thiadiazole moiety is known to participate in a variety of reactions, and its reactivity can be influenced by the presence of other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline” would depend on its specific structure. For instance, related compounds like 5-Methyl-1,3,4-thiadiazole-2-thiol have a melting point of 188-189 °C and are soluble in chloroform .Applications De Recherche Scientifique

- SMR000073085 has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .

- Inflammation plays a crucial role in many diseases. SMR000073085 exhibits anti-inflammatory properties by modulating key inflammatory pathways. Researchers have explored its potential in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- Neurodegenerative disorders like Alzheimer’s and Parkinson’s disease involve oxidative stress and neuronal damage. SMR000073085 has been investigated for its neuroprotective effects, including antioxidant activity and prevention of neuronal cell death .

- SMR000073085 has demonstrated antimicrobial properties against bacteria, fungi, and parasites. Researchers have studied its efficacy in treating infections, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .

- Some studies suggest that SMR000073085 may have cardiovascular benefits. It could potentially reduce blood pressure, improve endothelial function, and protect against heart-related complications .

- Researchers have explored SMR000073085’s impact on metabolic disorders such as diabetes and obesity. It may influence glucose metabolism, insulin sensitivity, and lipid profiles .

Anticancer Properties

Anti-Inflammatory Activity

Neuroprotective Effects

Antimicrobial Activity

Cardiovascular Health

Metabolic Disorders

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on “1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline” could include further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there may be many potential avenues for future research .

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS2/c1-9-14-15-13(19-9)18-8-12(17)16-7-6-10-4-2-3-5-11(10)16/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSJTIXGRFBYDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)

![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)

![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)

![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)

![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)

![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)

![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)

![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)